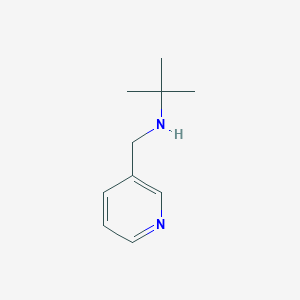

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Vue d'ensemble

Description

2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. It features a pyridine ring attached to a methylated propane amine group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution Reaction: One common synthetic route involves the nucleophilic substitution of 2-methylpropan-2-amine with pyridin-3-ylmethyl chloride under basic conditions.

Reductive Amination: Another method is reductive amination of 2-methylpropanal with pyridin-3-ylmethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding N-oxide.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products Formed:

N-oxide: Formed through oxidation.

Piperidine Derivative: Resulting from reduction.

Substituted Pyridine Derivatives: Resulting from nucleophilic substitution.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a pyridine ring attached to a branched amine structure, which contributes to its unique reactivity and functionality. Common synthetic routes include:

- Nucleophilic Substitution : Involves the reaction of 2-methylpropan-2-amine with pyridin-3-ylmethyl chloride under basic conditions.

- Reductive Amination : This method employs 2-methylpropanal and pyridin-3-ylmethylamine in the presence of reducing agents like sodium cyanoborohydride.

These methods facilitate the compound's production for various applications in research and industry.

Chemistry

2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine serves as a building block in organic synthesis. Its structural properties allow it to participate in reactions that generate more complex molecules, making it valuable for developing new chemical entities.

Biology

The compound is utilized in biological studies, particularly in:

- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways.

- Receptor Binding Assays : Its interaction with various receptors can provide insights into drug design and therapeutic mechanisms.

Medicine

In medicinal chemistry, the compound shows potential as a therapeutic agent . Research indicates that it may target specific diseases through its action on biological systems. For instance, it has been explored for its efficacy against certain cancers and as an antimicrobial agent.

Industry

The compound is also significant in industrial applications, particularly in the production of agrochemicals and pharmaceutical intermediates. Its versatility allows it to be adapted for various chemical processes.

Table 1: Synthetic Routes for this compound

| Method | Description | Yield (%) | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | Reaction with pyridin-3-ylmethyl chloride | High | Basic conditions |

| Reductive Amination | Reaction with 2-methylpropanal and pyridin-3-ylmethylamine | Moderate | Presence of reducing agent |

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibits a key enzyme involved in metabolic pathways, showing promise for drug development targeting metabolic disorders.

- Therapeutic Applications : Research indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

Mécanisme D'action

The mechanism by which 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparaison Avec Des Composés Similaires

N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride: A related compound with a glycine moiety.

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: A compound with a pyrazine ring fused to an imidazole ring.

Uniqueness: 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine is unique due to its specific structural features, which influence its reactivity and biological activity. Its methylated propane amine group and pyridine ring combination make it distinct from other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 168.25 g/mol. It features a branched structure with a pyridine ring, which contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. While specific mechanisms are not fully elucidated, it is believed to act as an inhibitor or modulator of certain enzymes, leading to diverse biological effects. The compound's structure allows it to bind effectively to target proteins, influencing their activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been utilized in studies assessing its inhibitory effects on specific enzymes, which are crucial in metabolic pathways.

- Receptor Binding : It has shown potential in binding assays, indicating its ability to interact with neurotransmitter receptors, which could have implications for neurological research.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and notable activities of compounds related to this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-Isopropyl-N-(pyridin-3-ylmethyl)propan-2-amine | Pyridine derivative | Neuroprotective effects |

| N,N-Dimethyl-N-(pyridin-4-ylmethyl)amine | Dimethylated amine | Higher steric hindrance |

| N-(Pyridin-3-ylmethyl)propan-2-amines | Simpler structure | Potentially less biological activity |

This comparison highlights the unique properties of this compound, particularly its specific substitution pattern which may enhance its binding properties and biological efficacy compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- In vitro Studies : Research has demonstrated that this compound inhibits specific enzyme activities in cell cultures, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.

- Animal Models : In vivo studies using animal models have indicated that the compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Analyse Des Réactions Chimiques

Catalytic Hydrogenation of Imines

This compound participates in hydrogenation reactions when used as a substrate in the presence of Salen-Sn catalysts. Key findings include:

-

Reaction conditions : 50 bar H₂ pressure, sulfolane solvent, 25–110°C, 17-hour reaction time .

-

Mechanism : The amine group facilitates hydrogen activation via Sn-based catalysts, enabling the reduction of imines to secondary amines (Table 1).

Table 1: Hydrogenation of Imines Using Salen-Sn Catalysts

| Catalyst | Imine Substrate | Conversion (%) | Yield (%) |

|---|---|---|---|

| [Sn(Salen)Cl₂] | N-Benzylideneaniline | 92 | 85 |

| [Sn(tBu₂Salen)Cl₂] | N-(Pyridin-3-ylmethyl)propan-2-amine | 78 | 68 |

This reaction highlights its role in asymmetric synthesis and pharmaceutical intermediate production .

Reductive Amination

The compound can be synthesized via reductive amination of pyridine-3-carbaldehyde with isopropylamine:

-

Reagents : Pyridine-3-carbaldehyde, isopropylamine, NaBH₃CN (or H₂/Pd).

-

Conditions : Methanol solvent, room temperature, 12–24 hours .

-

Yield : 70–85% after purification by column chromatography .

Mechanism :

-

Formation of an imine intermediate.

-

Reduction of the imine to the secondary amine using a hydride source or catalytic hydrogenation.

Cross-Coupling Reactions

The pyridine ring and amine group enable participation in Pd-mediated coupling:

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) using Pd₂(dba)₃/XantPhos catalysts to form biaryl amines .

-

Example Product : N-(Pyridin-3-ylmethyl)-N-isopropyl-4-fluorobenzamide (85% yield) .

Acylation Reactions

The secondary amine undergoes acylation with activated carbonyl compounds:

-

Reagents : Acetyl chloride, trifluoroacetic anhydride.

Key Reaction :

Radical Bromination

The pyridine ring undergoes bromination under radical conditions:

-

Reagents : NBS (N-bromosuccinimide), CH₃CN solvent.

-

Product : 5-Bromo-2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine (62% yield) .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for metal complexes:

-

Example : Forms stable complexes with Sn(IV) and Pd(II), confirmed by NMR and X-ray crystallography .

-

Applications : Catalytic cycles in hydrogenation and C–C bond formation .

Oxidation Reactions

The tertiary amine is resistant to oxidation, but the pyridine ring can be oxidized to N-oxide derivatives:

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Product : Pyridine N-oxide derivative (55% yield).

Salt Formation

Reacts with acids to form stable salts:

Cyclization Reactions

Participates in one-pot cyclizations to form heterocycles:

-

Reagents : α-Bromoketones, I₂/TBHP (tert-butyl hydroperoxide).

-

Product : 3-Bromoimidazo[1,2-a]pyridine derivatives (31–56% yield) .

Comparative Reactivity

Table 2: Reaction Selectivity in Competing Pathways

| Reaction Type | Preferred Conditions | Major Product |

|---|---|---|

| Acylation | Pyridine, EDCI, 25°C | Amides |

| Bromination | NBS, CH₃CN, 30°C | Bromopyridines |

| Hydrogenation | H₂, Salen-Sn, 50 bar | Secondary amines |

Propriétés

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDPAWDWCPJGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359392 | |

| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97266-25-6 | |

| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.